molecular formula C21H14Cl2N2O3S B2542944 3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide CAS No. 320421-33-8

3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide

Cat. No.: B2542944
CAS No.: 320421-33-8
M. Wt: 445.31
InChI Key: VGENYHYOKQXCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide is a useful research compound. Its molecular formula is C21H14Cl2N2O3S and its molecular weight is 445.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,5-Dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its chemical properties, synthesis methods, biological activity, and relevant case studies.

  • Molecular Formula : C21H14Cl2N2O3S
  • Molecular Weight : 445.32 g/mol
  • CAS Number : 320421-33-8

The compound features dichloro, cyano, and sulfonyl functional groups, contributing to its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration of Aromatic Compounds : Introduction of nitro groups.
  • Reduction : Converting nitro groups to amines.
  • Acylation : Formation of the benzenecarboxamide.
  • Substitution Reactions : Introducing cyano and sulfonyl groups.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on related compounds demonstrated effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) as well as antifungal activity .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of apoptosis pathways and interference with cell cycle progression .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. This inhibition could be linked to the compound's ability to interact with target proteins through its sulfonamide moiety .

Case Studies

  • Study on Antimicrobial Efficacy : A series of experiments were conducted where various concentrations of the compound were tested against bacterial strains. Results showed a dose-dependent inhibition of bacterial growth, indicating its potential as a therapeutic agent in treating infections .
  • Anticancer Activity Assessment : In a study involving human cancer cell lines, treatment with the compound resulted in significant reductions in cell viability compared to control groups. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, suggesting its role in inducing programmed cell death .

Summary Table of Biological Activities

Activity TypeOrganism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusGrowth inhibition
AntibacterialEscherichia coliGrowth inhibition
AntifungalVarious fungal strainsInhibition of fungal growth
AnticancerHuman cancer cell linesReduced cell viability; apoptosis
Enzyme InhibitionSpecific cancer-related enzymesInhibition observed

Properties

IUPAC Name

3,5-dichloro-N-[3-cyano-4-(4-methylphenyl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3S/c1-13-2-5-19(6-3-13)29(27,28)20-7-4-18(10-15(20)12-24)25-21(26)14-8-16(22)11-17(23)9-14/h2-11H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGENYHYOKQXCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.